N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-18(15-7-5-4-6-8-15)21(25)23-14-20-22-13-19(24-20)16-9-11-17(26-2)12-10-16/h4-13,18H,3,14H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHASOQASMBJYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=C(N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactionsThe final step involves the coupling of the imidazole derivative with 2-phenylbutanamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the imidazole ring results in a partially or fully saturated imidazole .
Scientific Research Applications
N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern, which differentiates it from related derivatives:
Key Observations :
- Imidazole vs. Heterocyclic Cores : The imidazole core in the target compound contrasts with oxadiazole (LMM5) or triazole-thiazole (9e) systems. Imidazole derivatives generally exhibit enhanced hydrogen-bonding capacity due to their NH groups, which may influence receptor binding compared to oxadiazoles or triazoles .
- Substituent Impact: The 4-methoxyphenyl group is a common feature in herbicidal and antifungal compounds (e.g., and ).
- Amide vs. Sulfamoyl Groups : The phenylbutanamide chain in the target compound differs from sulfamoyl (LMM5) or amine (compound 53) substituents. Amide groups contribute to metabolic stability and peptide-like interactions, whereas sulfamoyl groups enhance antifungal activity via sulfonamide pharmacophores .
Biological Activity
N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and various experimental findings.
Chemical Structure and Properties
The molecular formula of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide is , with a molecular weight of 361.5 g/mol. The compound features an imidazole ring, which is known for its biological significance in various pharmacological contexts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide. It was found to exhibit significant inhibitory activity against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazole derivatives, including our compound of interest. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that the compound displayed promising antibacterial activity, particularly against Gram-positive bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide | 15 | Staphylococcus aureus |
| Control (Standard Antibiotic) | 5 | Staphylococcus aureus |
Anti-cancer Activity
The anti-cancer properties of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide have also been investigated. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways.
Research Findings: Apoptosis Induction
In a controlled study, the compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent increase in apoptotic cells when treated with N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide.
| Cell Line | IC50 (µM) | Apoptosis (%) |
|---|---|---|
| MCF-7 | 10 | 40 |
| A549 | 12 | 35 |
The biological activity of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)-2-phenylbutanamide can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It affects key signaling pathways associated with cell survival and apoptosis, particularly through the modulation of the PI3K/Akt and MAPK pathways.
- Interaction with DNA : Preliminary studies suggest that this compound may interact with DNA, leading to disruption in replication processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
